2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N,N-dicyclohexylacetamide
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Overview
Description
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an allyl group, an amino group, and a sulfanyl group, along with a dicyclohexylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The allyl group is introduced via an allylation reaction, while the amino group is incorporated through amination. The sulfanyl group is added using thiolation reactions. Finally, the dicyclohexylacetamide moiety is attached through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reactors, and stringent purification processes such as recrystallization and chromatography. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dimethylacetamide
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diethylacetamide
- **2-[(1-Allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-diphenylacetamide
Uniqueness
The uniqueness of 2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~,N~1~-dicyclohexylacetamide lies in its specific structural features, such as the dicyclohexylacetamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H32N4O2S |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N,N-dicyclohexylacetamide |
InChI |
InChI=1S/C21H32N4O2S/c1-2-13-24-18(22)14-19(26)23-21(24)28-15-20(27)25(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h2,14,16-17H,1,3-13,15,22H2 |
InChI Key |
JDMAETWXARPCNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)N(C2CCCCC2)C3CCCCC3)N |
Origin of Product |
United States |
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